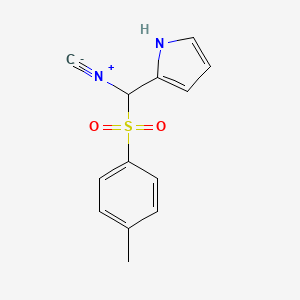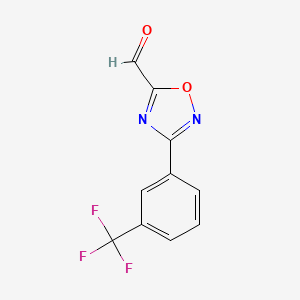
3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through various trifluoromethylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient cyclization and trifluoromethylation, as well as employing scalable formylation techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the presence of the trifluoromethyl group and the oxadiazole ring, which can affect its conductivity and luminescence.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Another trifluoromethyl-substituted compound used in organic synthesis.
3-(Trifluoromethyl)phenylhydrazine: Used in the synthesis of various heterocyclic compounds.
3-(Trifluoromethyl)phenyl-1,2,4-oxadiazole: A closely related compound without the aldehyde group.
Uniqueness
3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the aldehyde group, which impart distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C10H5F3N2O2 |
|---|---|
Molecular Weight |
242.15 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)7-3-1-2-6(4-7)9-14-8(5-16)17-15-9/h1-5H |
InChI Key |
HCIUQULPUDBGTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


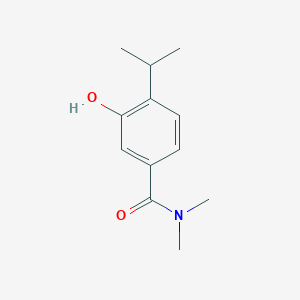

![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)

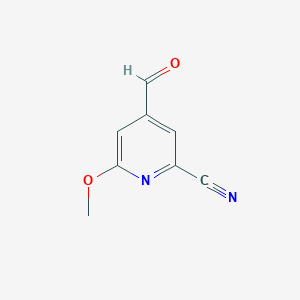
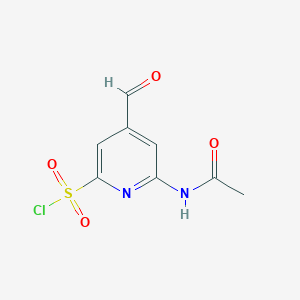


![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)

